Ethyl 2,4,4-trimethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate
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Overview
Description
Ethyl 2,4,4-trimethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolo[2,1-b][1,3]oxazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4,4-trimethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate typically involves the cyclization of N-substituted pyrroles with appropriate reagents. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4,4-trimethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2,4,4-trimethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a kinase inhibitor and its role in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2,4,4-trimethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Pyrrolidinone derivatives: Known for their antimicrobial and antiviral properties.
Pyridazine analogs: These compounds are also heterocyclic and have been studied for their biological activities.
Uniqueness
Ethyl 2,4,4-trimethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate is unique due to its specific structural features, such as the presence of the oxazine ring fused with the pyrrole ring. This unique structure contributes to its distinct chemical reactivity and biological activities.
Properties
CAS No. |
34579-31-2 |
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Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl 2,4,4-trimethyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazine-8-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-5-16-12(15)10-6-7-14-11(10)17-9(2)8-13(14,3)4/h6-7,9H,5,8H2,1-4H3 |
InChI Key |
GQLANPYLBDZODH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C=C1)C(CC(O2)C)(C)C |
Origin of Product |
United States |
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